molecular formula [NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 B1171191 STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5 CAS No. 163442-67-9

STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5

Cat. No. B1171191
CAS RN: 163442-67-9
InChI Key:
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Description

Synthesis Analysis

PAMAM dendrimers are synthesized using iterative methods, typically involving Michael addition followed by amidation. The synthesis process allows for precise control over the dendrimer's size, shape, and surface functionality. This controlled synthesis is pivotal in producing dendrimers with defined properties, essential for their diverse applications.

Molecular Structure Analysis

The molecular structure of PAMAM dendrimers consists of a central core, an interior dendritic architecture, and an exterior surface containing functional groups. The generation number indicates the dendrimer's size and the number of surface groups. Generation 2.5 PAMAM dendrimers have a specific number of surface amine groups, contributing to their solubility and reactivity.

Chemical Reactions and Properties

PAMAM dendrimers can undergo various chemical reactions due to their multiple functional groups. These reactions include conjugation with drugs, encapsulation of guest molecules, and modifications to alter their surface characteristics. The dendrimer's ability to form complexes with metals or act as catalysts in chemical reactions showcases their versatility.

Physical Properties Analysis

The physical properties of PAMAM dendrimers, such as solubility, viscosity, and thermal stability, are influenced by their generation number and surface modification. These properties are critical in determining the dendrimer's applicability in drug delivery, imaging, and other biomedical applications.

Chemical Properties Analysis

PAMAM dendrimers exhibit unique chemical properties, including high reactivity, biocompatibility, and the ability to form host-guest complexes. Their chemical properties can be tailored through surface modifications, enabling the development of dendrimer-based materials for targeted drug delivery, gene therapy, and diagnostic applications.

Scientific Research Applications

Electrokinetic Capillary Chromatography

STARBURST® (PAMAM) dendrimers of different generations, including 2.5, have been utilized in ion-exchange electrokinetic capillary chromatography. Their uniform surface charge density and structural homogeneity provide enhanced separation capabilities compared to traditional methods, allowing for modulated separation selectivity (Castognola et al., 1995).

Biomedical Applications

PAMAM dendrimers, including Generation 2.5, have found extensive use in biomedical applications. Their structure allows for the linking of drugs and bioactive compounds, improving biological properties such as bioavailability, solubility, and selectivity. They are particularly useful in targeted drug delivery and gene therapy applications (de Araújo et al., 2018).

Gene Expression Modulation

Generation 2.5 PAMAM dendrimers have been employed for the delivery of antisense oligonucleotides and plasmids in gene expression studies. Their ability to bind nucleic acids and facilitate their delivery into cells makes them effective tools for modulating gene expression (Bielinska et al., 1996).

Interaction with Metal Ions

Research has shown that PAMAM dendrimers can form chelate rings and bind metal ions, demonstrating their potential in fields like catalysis and environmental remediation (Jendrusch-Borkowski et al., 1999).

Polymer Synthesis

PAMAM dendrimers have been used as macroinitiators in the synthesis of star-shaped polymers, significantly impacting polymer chemistry. They enable the creation of polymers with controlled molecular weight and properties (Zhao et al., 2002).

Neutron Scattering Studies

The structural properties of PAMAM dendrimers in solution have been investigated using techniques like small-angle neutron scattering. Such studies provide insights into the molecular conformation and interactions of dendrimers in different environments (Chen et al., 2007).

Radiosynthesis

PAMAM dendrimers have been radiolabeled, providing new avenues for scientific research, particularly in imaging and diagnostics (Maxwell et al., 1998).

Oligonucleotide Delivery

The dendrimers have been studied for their ability to form complexes with oligonucleotides, enhancing their delivery into cells. This property is significant for applications in gene therapy and molecular biology (DeLong et al., 1997).

Future Directions

The biocompatibility, structural control, and functionalizability of PAMAM dendrimers make them viable candidates for application in drug development, biochemistry, and nanotechnology . They have shown significant achievement in transporting drugs for molecular targeted therapy, particularly in host–guest reaction . They also find applications in gene transfer devices and imaging .

properties

{ "Design of the Synthesis Pathway": "The synthesis of STARBURST(R) (PAMAM) dendrimer, generation 2.5 involves a divergent approach. The synthesis starts with a core molecule, which is then sequentially reacted with monomers to build up the dendrimer structure. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.", "Starting Materials": [ "Ethylene diamine", "Methyl acrylate", "Methanol", "Triethylamine", "Acetic acid", "Diethylene glycol", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Sodium chloride" ], "Reaction": [ "Step 1: Ethylene diamine is reacted with methyl acrylate in methanol in the presence of triethylamine as a catalyst to form a branched polyamide precursor.", "Step 2: The polyamide precursor is then reacted with excess methyl acrylate in methanol in the presence of acetic acid to form a dendrimer with a generation of 1.5.", "Step 3: The dendrimer with a generation of 1.5 is then reacted with diethylene glycol in the presence of sodium hydroxide to form a dendrimer with a generation of 2.", "Step 4: The dendrimer with a generation of 2 is then reacted with excess methyl acrylate in ethanol in the presence of hydrochloric acid to form a dendrimer with a generation of 2.5.", "Step 5: The final product is purified by precipitation with ethanol and washing with water and sodium chloride." ] }

CAS RN

163442-67-9

Molecular Formula

[NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64

Molecular Weight

0

Origin of Product

United States

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